molecular formula C31H40BrN3O9S B14208070 methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate

methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate

Cat. No.: B14208070
M. Wt: 710.6 g/mol
InChI Key: NFIASRIGRHLDCZ-GSEIMQHYSA-N
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Description

Methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[143004,6]nonadec-7-ene-4-carboxylate is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and a variety of functional groups, including a bromophenyl group, a sulfonyloxy group, and a cyclopentyloxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the various functional groups through a series of reactions such as nucleophilic substitution, esterification, and amide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistency and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products

Scientific Research Applications

Methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar tricyclic structure but lacks the bromophenyl and sulfonyloxy groups.

    (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde: Another structurally related compound with a spirocyclic framework and different functional groups.

Uniqueness

Methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[143004,6]nonadec-7-ene-4-carboxylate is unique due to its combination of multiple chiral centers, diverse functional groups, and complex tricyclic structure

Properties

Molecular Formula

C31H40BrN3O9S

Molecular Weight

710.6 g/mol

IUPAC Name

methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate

InChI

InChI=1S/C31H40BrN3O9S/c1-42-29(38)31-18-20(31)9-5-3-2-4-6-12-25(33-30(39)43-22-10-7-8-11-22)28(37)35-19-23(17-26(35)27(36)34-31)44-45(40,41)24-15-13-21(32)14-16-24/h5,9,13-16,20,22-23,25-26H,2-4,6-8,10-12,17-19H2,1H3,(H,33,39)(H,34,36)/b9-5-/t20-,23+,25+,26+,31-/m1/s1

InChI Key

NFIASRIGRHLDCZ-GSEIMQHYSA-N

Isomeric SMILES

COC(=O)[C@@]12C[C@H]1/C=C\CCCCC[C@@H](C(=O)N3C[C@H](C[C@H]3C(=O)N2)OS(=O)(=O)C4=CC=C(C=C4)Br)NC(=O)OC5CCCC5

Canonical SMILES

COC(=O)C12CC1C=CCCCCCC(C(=O)N3CC(CC3C(=O)N2)OS(=O)(=O)C4=CC=C(C=C4)Br)NC(=O)OC5CCCC5

Origin of Product

United States

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